Welcome to the BenchChem Online Store!
molecular formula C21H27ClN2O2 B8332190 [3-(1H-indol-3-yl)prop-1-yl][2-(2-ethyloxyphenoxy)ethyl]amine hydrochloride

[3-(1H-indol-3-yl)prop-1-yl][2-(2-ethyloxyphenoxy)ethyl]amine hydrochloride

Cat. No. B8332190
M. Wt: 374.9 g/mol
InChI Key: QIQTYSYHPAAYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05436264

Procedure details

Proceeding as in Example 3, but replacing 2-[2-(cyclopropylmethyloxy)phenoxy]ethyl methanesulfonate with 2-(2-ethyloxyphenoxy)ethyl methanesulfonate and [2-(5-chloro-1H-indol-3-yl)-1,1-dimethylethyl]amine with [3-(1H-indol-3-yl)-prop-1-yl]amine, gave [3-(1H-indol-3-yl)prop-1-yl][2-(2-ethyloxyphenoxy)ethyl]amine hydrochloride, m.p. 147°-148° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][CH3:17])(=O)=O.[Cl:18]C1C=C2C(=CC=1)NC=C2CC(N)(C)C.[NH:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[C:35]([CH2:42][CH2:43][CH2:44][NH2:45])=[CH:34]1>>[ClH:18].[NH:33]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[C:35]([CH2:42][CH2:43][CH2:44][NH:45][CH2:6][CH2:7][O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH3:17])=[CH:34]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCOC1=C(C=CC=C1)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)CC(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C=C(C2=CC=CC=C12)CCCNCCOC1=C(C=CC=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.